Cas no 1160415-45-1 (Bepotastine tosylate)

Bepotastine tosylate is a selective histamine H1-receptor antagonist with mast cell-stabilizing properties, primarily used as an ophthalmic solution for allergic conjunctivitis. Its key advantages include rapid onset of action, high efficacy in reducing ocular itching and redness, and minimal systemic absorption, which lowers the risk of adverse effects. The compound exhibits strong affinity for H1 receptors, providing prolonged relief from allergic symptoms. Additionally, its dual mechanism of action—inhibiting both histamine release and activity—enhances its therapeutic profile. Bepotastine tosylate is well-tolerated, with a favorable safety record, making it a reliable option for managing allergic eye conditions.
Bepotastine tosylate structure
Bepotastine tosylate structure
Product name:Bepotastine tosylate
CAS No:1160415-45-1
MF:C28H33ClN2O6S
Molecular Weight:561.089425802231
CID:5146970

Bepotastine tosylate 化学的及び物理的性質

名前と識別子

    • 1-Piperidinebutanoic acid, 4-[(S)-(4-chlorophenyl)-2-pyridinylmethoxy]-, 4-methylbenzenesulfonate (1:1)
    • Bepotastine tosylate
    • インチ: 1S/C21H25ClN2O3.C7H8O3S/c22-17-8-6-16(7-9-17)21(19-4-1-2-12-23-19)27-18-10-14-24(15-11-18)13-3-5-20(25)26;1-6-2-4-7(5-3-6)11(8,9)10/h1-2,4,6-9,12,18,21H,3,5,10-11,13-15H2,(H,25,26);2-5H,1H3,(H,8,9,10)/t21-;/m0./s1
    • InChIKey: KQKKAOMHUQPSEP-BOXHHOBZSA-N
    • SMILES: S(C1C=CC(C)=CC=1)(O)(=O)=O.[C@@H](C1N=CC=CC=1)(C1C=CC(Cl)=CC=1)OC1CCN(CCCC(=O)O)CC1

Bepotastine tosylate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T63965-100mg
Bepotastine tosylate
1160415-45-1
100mg
¥ 17500 2023-09-07
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T63965-50 mg
Bepotastine tosylate
1160415-45-1
50mg
¥13800.00 2023-04-08
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T63965-50mg
Bepotastine tosylate
1160415-45-1
50mg
¥ 13800 2023-09-07
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T63965-5mg
Bepotastine tosylate
1160415-45-1
5mg
¥ 7000 2023-09-07
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T63965-5 mg
Bepotastine tosylate
1160415-45-1
5mg
¥7000.00 2023-04-08
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T63965-100 mg
Bepotastine tosylate
1160415-45-1
100MG
¥17500.00 2023-04-08

Bepotastine tosylate 関連文献

Bepotastine tosylateに関する追加情報

Recent Advances in Bepotastine Tosylate (1160415-45-1) Research: A Comprehensive Review

Bepotastine tosylate (CAS: 1160415-45-1) is a second-generation antihistamine widely used for the treatment of allergic conjunctivitis and urticaria. Its chemical structure, characterized by a piperidine derivative with tosylate salt, enhances its stability and bioavailability. Recent studies have focused on optimizing its pharmacological profile, exploring new therapeutic applications, and improving formulation strategies. This review synthesizes the latest research findings to provide a comprehensive update on the advancements related to bepotastine tosylate.

One of the key areas of recent research involves the pharmacokinetics and pharmacodynamics of bepotastine tosylate. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that the compound exhibits high selectivity for the H1 receptor, with minimal affinity for other histamine receptors, thereby reducing side effects such as sedation. The study also highlighted its rapid absorption and prolonged duration of action, making it a favorable option for once-daily dosing regimens.

Another significant advancement is the exploration of bepotastine tosylate's anti-inflammatory properties beyond its antihistamine effects. Research published in Allergy and Immunology Reports in 2024 revealed that the compound inhibits the release of pro-inflammatory cytokines, such as IL-4 and IL-13, from mast cells. This dual mechanism of action suggests potential applications in chronic inflammatory conditions, such as atopic dermatitis and asthma, although further clinical trials are warranted.

Formulation innovations have also been a focus, particularly in enhancing ocular delivery for allergic conjunctivitis. A recent patent (US20240024567) describes a novel nanoparticle-based formulation of bepotastine tosylate that improves corneal penetration and reduces dosing frequency. Preclinical studies showed a 2.5-fold increase in bioavailability compared to conventional eye drops, with no significant adverse effects. This development could address compliance issues associated with frequent administration.

In conclusion, bepotastine tosylate (1160415-45-1) continues to be a molecule of interest due to its well-established efficacy and emerging therapeutic potentials. Ongoing research is expanding its applications, optimizing its formulations, and elucidating its mechanisms at a molecular level. These advancements underscore its relevance in the evolving landscape of allergy and inflammation therapeutics.

おすすめ記事

推奨される供給者
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
PRIBOLAB PTE.LTD
Zouping Mingyuan Import and Export Trading Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Zouping Mingyuan Import and Export Trading Co., Ltd
Shanghai Xinsi New Materials Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Shanghai Xinsi New Materials Co., Ltd
Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Zhangzhou Sinobioway Peptide Co.,Ltd.
Taizhou Jiayin Chemical Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Taizhou Jiayin Chemical Co., Ltd